3-Bromo-2,6-diethoxypyridine
Description
3-Bromo-2,6-diethoxypyridine is a brominated pyridine derivative with ethoxy (-OCH₂CH₃) substituents at positions 2 and 6 and a bromine atom at position 3. Its molecular formula is C₉H₁₂BrNO₂, with a molecular weight of 246.1 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for pharmaceuticals or agrochemicals . The ethoxy groups enhance solubility in polar organic solvents compared to non-oxygenated analogs, while the bromine atom provides a reactive site for functionalization.
Properties
IUPAC Name |
3-bromo-2,6-diethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-12-8-6-5-7(10)9(11-8)13-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFGKEJXFJIOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303375 | |
| Record name | Pyridine, 3-bromo-2,6-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310416-63-7 | |
| Record name | Pyridine, 3-bromo-2,6-diethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-bromo-2,6-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-diethoxypyridine typically involves the bromination of 2,6-diethoxypyridine. One common method includes the reaction of 2,6-diethoxypyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-diethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2,6-diethoxypyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2,6-diethoxypyridine derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of 2,6-diethoxy-3-pyridinecarboxaldehyde or 2,6-diethoxy-3-pyridinecarboxylic acid.
Reduction: Formation of 2,6-diethoxypyridine.
Scientific Research Applications
3-Bromo-2,6-diethoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-diethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy groups in this compound are electron-donating, activating the pyridine ring for electrophilic substitution, whereas fluorine substituents in 3-Bromo-2,6-difluoropyridine create an electron-deficient ring, favoring nucleophilic aromatic substitution (SNAr) .
- Steric Effects : Compounds with bulkier substituents (e.g., dimethoxymethyl in 3-Bromo-5-(dimethoxymethyl)pyridine) exhibit steric hindrance, limiting reactivity at adjacent positions .
- Functional Group Diversity: The acetophenone derivative (3-Bromo-2,4,6-trimethoxyacetophenone) contains a ketone group, enabling condensation reactions absent in pyridine-based analogs .
Reactivity in Cross-Coupling Reactions
- This compound : The bromine atom at position 3 is highly reactive in palladium-catalyzed cross-coupling reactions. Ethoxy groups stabilize intermediates via resonance, improving yields in Suzuki-Miyaura couplings .
- 3-Bromo-2,6-difluoropyridine : Fluorine’s strong electron-withdrawing effect accelerates oxidative addition in couplings but may require harsher conditions due to reduced solubility .
- 3-Bromo-5-(dimethoxymethyl)pyridine : The dimethoxymethyl group at position 5 directs coupling to position 3, enabling regioselective synthesis of asymmetric biaryl systems .
Biological Activity
3-Bromo-2,6-diethoxypyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and applications of this compound based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and two ethoxy groups on the pyridine ring. Its molecular formula is . The unique structural features contribute to its reactivity and biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing several potential therapeutic applications:
- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential use as antibacterial agents.
- Anti-inflammatory Effects : Some studies have shown that pyridine derivatives can inhibit inflammatory pathways, indicating their potential as anti-inflammatory agents. This activity may be linked to the compound's ability to modulate cytokine production .
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in cancer cell lines, potentially making it a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. The bromine atom may enhance its reactivity with nucleophiles, allowing it to participate in various biochemical reactions.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyridine derivatives similar to this compound:
- Antimicrobial Study : A study evaluated various pyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds with similar structures showed promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Research : In vitro assays demonstrated that certain pyridine derivatives could reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
- Anticancer Evaluation : A recent study assessed the cytotoxic effects of several pyridine compounds against different cancer cell lines. The results indicated that some derivatives induced significant apoptosis at concentrations as low as 5 µM.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and diethoxy groups | Antimicrobial, anti-inflammatory |
| 3-Chloro-2,6-Diethoxypyridine | Chlorine instead of bromine | Similar antimicrobial activity |
| 4-Methyl-2,6-Diethoxypyridine | Methyl group at position 4 | Reduced anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
